2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a synthetic cinnamic acid derivative. Cinnamic acid and its derivatives are commonly found in plants and are important intermediates in the synthesis of numerous aromatic compounds. [, ] These compounds are recognized for their diverse biological activities, making them valuable subjects in various scientific research fields. [, ]
2-Methoxy-5-(trifluoromethoxy)cinnamic acid is an organic compound belonging to the class of cinnamic acid derivatives. It features a methoxy group and a trifluoromethoxy group attached to a cinnamic acid backbone, which contributes to its unique chemical properties. The compound is recognized for its potential applications in various scientific fields, particularly in chemistry and biology.
2-Methoxy-5-(trifluoromethoxy)cinnamic acid can be classified as:
The synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid typically involves the trifluoromethylation of a precursor compound. One common method is the radical trifluoromethylation, which utilizes carbon-centered radical intermediates to introduce the trifluoromethyl group .
The molecular formula for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is , with a molecular weight of 246.185 g/mol. Its structure can be represented by the following identifiers:
COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O
The melting point of this compound ranges from 202°C to 205°C, indicating its solid-state stability under standard conditions .
2-Methoxy-5-(trifluoromethoxy)cinnamic acid can undergo several types of chemical reactions:
Safety data indicates that it may cause skin and eye irritation upon contact .
2-Methoxy-5-(trifluoromethoxy)cinnamic acid has several significant applications:
This compound exemplifies the versatility of cinnamic acid derivatives in scientific research, highlighting their importance in both academic and industrial contexts.
CAS No.: 881851-50-9
CAS No.: 24622-61-5
CAS No.: 16421-58-2
CAS No.: 1976-85-8